N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-3,4-dimethylbenzamide
Description
N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-3,4-dimethylbenzamide is a heterocyclic organic compound featuring a pyrazole ring, pyridazine ring, and a substituted benzamide moiety. The pyrazole ring (3,5-dimethyl substitution) and pyridazine core are linked via an amino group to a phenyl ring, which is further connected to a 3,4-dimethylbenzamide group.
Properties
IUPAC Name |
N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-3,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O/c1-15-5-6-19(13-16(15)2)24(31)26-21-9-7-20(8-10-21)25-22-11-12-23(28-27-22)30-18(4)14-17(3)29-30/h5-14H,1-4H3,(H,25,27)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTGZXHLQZOEYCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C(=CC(=N4)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various biological targets, suggesting a wide spectrum of biological activity.
Mode of Action
It’s known that the compound interacts with its targets, leading to changes in cellular processes.
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to a range of downstream effects.
Result of Action
Similar compounds have been found to have a pronounced effect on plant growth, suggesting potential biological activity.
Comparison with Similar Compounds
Key Structural Attributes:
- Pyrazole Ring: Known for modulating enzyme inhibition (e.g., kinases) and enhancing metabolic stability.
- Pyridazine Core : Contributes to π-π stacking interactions with biological targets.
- Benzamide Moiety : Enhances binding affinity through hydrogen bonding and hydrophobic interactions.
The molecular formula is C25H26N6O2 (calculated based on analogous structures in ), with a molecular weight of approximately 454.5 g/mol .
Comparison with Similar Compounds
The compound’s uniqueness lies in its hybrid structure, combining pyrazole, pyridazine, and benzamide functionalities. Below is a comparative analysis with structurally related compounds, emphasizing differences in substituents, bioactivity, and molecular complexity.
Table 1: Structural and Functional Comparison
Key Findings from Comparative Studies:
Substituent Effects :
- Methyl groups on the benzamide (target compound) improve lipophilicity and membrane permeability compared to methoxy or sulfonamide analogs .
- Pyridazine rings enhance target selectivity over pyrimidine or triazole derivatives .
Bioactivity Trends :
- Antimicrobial activity is maximized in sulfonamide derivatives (e.g., ) but at the expense of pharmacokinetic properties.
- Anticancer potency correlates with hybrid pyridazine-pyrazole scaffolds, as seen in the target compound and .
Synthetic Complexity :
- The target compound’s complexity (complexity rating ~572, based on ) exceeds simpler analogs like , requiring multi-step synthesis for optimal purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
